molecular formula C23H44N8O8 B549589 Tuftsin Diacetate CAS No. 72103-53-8

Tuftsin Diacetate

Cat. No.: B549589
CAS No.: 72103-53-8
M. Wt: 560.6 g/mol
InChI Key: VXMJJWSIOFCHAC-UHFFFAOYSA-N
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Description

Tuftsin (diacetate) is a tetrapeptide composed of threonine, lysine, proline, and arginine. It is derived from the Fc-domain of the heavy chain of immunoglobulin G. This compound is known for its immunostimulatory properties, particularly its ability to enhance the phagocytic activity of macrophages and neutrophils .

Mechanism of Action

Target of Action

Tuftsin Diacetate primarily targets macrophages and microglial cells . It is a tetrapeptide activator of these cells, which play a crucial role in the immune system. Additionally, it has been found to target ACE2 and NRP1 , which are significant in the context of SARS-CoV-2 infection .

Mode of Action

This compound interacts with its targets, leading to their activation. This activation results in a shift towards an anti-inflammatory phenotype . The compound also influences T cell phenotypes, promoting a shift towards immunoprotection . Specifically, it triggers the downregulation of pro-inflammatory Th1 responses and the upregulation of Th2-specific responses. It also promotes the expansion of immunosuppressive regulatory T cells (Tregs) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to interact with ACE2 and NRP1 in the COVID-19 pathway . Molecular docking analyses have shown that Tuftsin can combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors .

Pharmacokinetics

It is known that tuftsin, the natural peptide from which this compound is derived, is susceptible to degradation by enzymolysis in vivo . This suggests that the bioavailability of this compound may be influenced by factors such as metabolism and excretion.

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to decrease the proinflammatory environment of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for MS . This suggests that it may have potential therapeutic applications in conditions characterized by inflammation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, intense proteolysis, to which peptides are susceptible, sharply limits the time interval for the drug to function . Therefore, the physiological environment in which this compound is administered can significantly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuftsin (diacetate) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) with 0.75% trifluoroacetic acid in water .

Industrial Production Methods: Industrial production of tuftsin (diacetate) involves large-scale SPPS, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tuftsin (diacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tuftsin (diacetate) has a wide range of scientific research applications, including:

Properties

CAS No.

72103-53-8

Molecular Formula

C23H44N8O8

Molecular Weight

560.6 g/mol

IUPAC Name

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4)

InChI Key

VXMJJWSIOFCHAC-UHFFFAOYSA-N

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O

sequence

One Letter Code: TKPR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tuftsin Diacetate
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Tuftsin Diacetate
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